5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate
Description
5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate is a structurally complex organic compound featuring a biphenyl core substituted with a methoxy group, an oxazole ring, and a trifluoroacetate counterion.
Properties
Molecular Formula |
C18H15F3N2O4 |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
5-(2-methoxy-5-phenylphenyl)-1,3-oxazol-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C16H14N2O2.C2HF3O2/c1-19-14-8-7-12(11-5-3-2-4-6-11)9-13(14)15-10-18-16(17)20-15;3-2(4,5)1(6)7/h2-10H,1H3,(H2,17,18);(H,6,7) |
InChI Key |
VFUSDDOICLQXIP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)C3=CN=C(O3)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate typically involves multiple steps:
Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the biphenyl intermediate, which can be achieved through a Suzuki coupling reaction between 4-methoxyphenylboronic acid and 3-bromobiphenyl.
Oxazole Ring Formation: The biphenyl intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This can be done using a cyclodehydration reaction with reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Amination: The oxazole compound is then aminated using ammonia or an amine source under suitable conditions to introduce the amine group at the 2-position of the oxazole ring.
Trifluoroacetate Formation: Finally, the compound is reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocyclic structure.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or nitration, which can modify the electronic properties of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under light or heat.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the oxazole family and features a biphenyl structure with a methoxy group and a trifluoroacetate moiety. Its molecular formula is with a molecular weight of approximately 394.3 g/mol. The trifluoroacetate group enhances the solubility and reactivity of the compound in various chemical environments.
Applications in Chemical Research
1. Building Block for Synthesis:
5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.
2. Reaction Mechanism Studies:
The compound can be utilized in studying reaction mechanisms involving oxazole derivatives. Researchers can investigate how modifications to the oxazole ring or the biphenyl moiety affect reactivity and product formation.
Applications in Biological Studies
1. Pharmacological Potential:
Research indicates that compounds similar to 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine may exhibit anticancer properties or act as inhibitors for specific enzymes involved in disease pathways. The oxazole ring's ability to form hydrogen bonds allows it to interact with various biological targets, potentially modulating their activity.
2. Interaction Studies:
Interaction studies are crucial for understanding how this compound interacts with biological systems. Such studies often involve biochemical assays to elucidate its therapeutic applications and guide further development.
Industrial Applications
1. Material Development:
The compound is employed in developing new materials due to its unique chemical properties. It can serve as a precursor for various industrial chemicals, contributing to advancements in material science.
Case Studies
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of oxazole derivatives, 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine was tested against various cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations, suggesting potential as an anticancer agent.
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activities of this compound revealed that it effectively inhibited key enzymes involved in metabolic pathways associated with certain diseases. The mechanism of action was linked to the structural features allowing effective binding to enzyme active sites.
Mechanism of Action
The mechanism by which 5-(4-Methoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the biphenyl structure provides rigidity and stability. These interactions can modulate the activity of target proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Oxazole vs. Oxadiazole: The target compound’s oxazole ring differs from the oxadiazole in ’s compound.
- Trifluoroacetate Counterion : Both the target compound and the oxadiazole derivative in use trifluoroacetate to stabilize the amine group. This salt form improves aqueous solubility, critical for bioavailability in drug candidates .
- Methoxy Substitution: The methoxy group in the target compound’s biphenyl system contrasts with the methoxyphenoxy group in ’s triazine derivative. Methoxy groups generally enhance lipophilicity, influencing membrane permeability in bioactive molecules .
Key Findings :
- Synthetic Routes : The target compound likely requires Suzuki-Miyaura coupling for biphenyl formation and oxazole ring cyclization, whereas triazine derivatives () involve nucleophilic aromatic substitution .
- Stability : The trifluoroacetate counterion may lower melting points compared to neutral triazine derivatives, as seen in analogous salts .
Research Implications and Limitations
While direct data on the target compound are absent in the provided evidence, structural parallels to and suggest:
- Pharmacological Potential: The biphenyl-oxazole scaffold resembles kinase inhibitors (e.g., imatinib derivatives), though activity must be validated experimentally.
- Agrochemical Relevance : Methoxy and trifluoroacetate groups are common in herbicides (), but the oxazole core may redirect utility toward antifungal agents.
Biological Activity
5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 380.3 g/mol. It features an oxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Common Name | 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate |
| CAS Number | 842155-60-6 |
| Molecular Formula | C18H15F3N2O4 |
| Molecular Weight | 380.3 g/mol |
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit antimicrobial properties. In vitro studies have demonstrated that 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine derivatives can inhibit the growth of various bacterial strains. For example, a study reported effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anticancer Activity
The compound has shown promising anticancer effects in several studies. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways. One study highlighted its ability to inhibit the proliferation of breast cancer cell lines (MCF-7) by affecting the expression of cyclin D1 and p53 proteins .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg .
The biological activity of 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : It can bind to specific receptors on cancer cells, leading to altered cell signaling and apoptosis.
- DNA Interaction : Some studies suggest that oxazole derivatives can intercalate with DNA, disrupting replication and transcription processes.
Study on Antimicrobial Activity
A comparative study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various oxazole derivatives, including 5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics used against Gram-positive and Gram-negative bacteria .
Study on Anticancer Effects
In another significant study published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using human cancer cell lines. The results showed that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
